Thermal Decomposition Onset Temperature: APTTS vs. Structurally Analogous Aminoalkylsiloxanes
Thermogravimetric analysis (TGA) of 3-aminopropyltris(trimethylsiloxy)silane (AP-trisTMS) under nitrogen atmosphere at a heating rate of 10 °C/min reveals a 5% weight loss temperature (T₅%) of 248.3 °C [1]. This value significantly exceeds that of its di-TMS analog, 3-[1,3,3,3-tetramethyl-1-[(trimethylsilyl)oxy]-1-disiloxanyl]-1-propanamine (AP-diTMS), which exhibits a T₅% of only 183.7 °C under identical experimental conditions [1]. The enhanced thermal stability of APTTS is attributed to the higher degree of trimethylsiloxy substitution (three -OSi(CH₃)₃ groups) which provides greater steric shielding of the Si-O-Si backbone and reduces thermal degradation pathways [1].
| Evidence Dimension | Thermal decomposition onset temperature (T₅%, weight loss) |
|---|---|
| Target Compound Data | 248.3 °C (5% weight loss) |
| Comparator Or Baseline | AP-diTMS: 183.7 °C (5% weight loss) |
| Quantified Difference | +64.6 °C (+35% higher thermal stability) |
| Conditions | TGA under N₂ atmosphere, heating rate 10 °C/min, temperature range 25–800 °C |
Why This Matters
This 65 °C thermal stability advantage enables APTTS to withstand elevated processing temperatures encountered in polymer melt compounding, silicone rubber vulcanization, and high-temperature coating cure cycles without premature decomposition.
- [1] Wu, Y.; Liao, D.; Li, C.; Cao, D.; Dong, H.; Wu, C. Thermophysical Properties and Quantum Chemical Calculations of 3-Aminopropyltris(trimethylsiloxy)silane, 3-[1,3,3,3-Tetramethyl-1-[(trimethylsilyl)oxy]-1-disiloxanyl]-1-propanamine, and 1,1,1,3,5,5,5-Heptamethyl-3-N-2-(aminoethyl)-3-aminopropyltrisiloxane. J. Chem. Eng. Data 2016, 61 (4), 1543-1553. View Source
